3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-bromopyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method involves the use of thiocarbonyl diimidazole as a reagent, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including other heterocycles and natural product analogs.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
2-(Pyridin-2-yl)-1,2,4-thiadiazole: A related compound with similar structural features but lacking the bromine atom.
Uniqueness
3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the bromopyridine and thiadiazole moieties, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
CAS No. |
1179359-71-7 |
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Molecular Formula |
C7H5BrN4S |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-(3-bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
NEVLVFVXHGVMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)Br |
Origin of Product |
United States |
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